Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-
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Overview
Description
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)- is a compound that combines the structural features of benzenesulfonamide and thiazole. This compound is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the thiazole ring enhances its biological activity, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(4-methyl-2-thiazolyl)- typically involves the reaction of a benzenesulfonamide derivative with a thiazole precursor. One common method is the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . This reaction forms the thiazole ring, which is then attached to the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(4-methyl-2-thiazolyl)- involves the inhibition of specific enzymes and pathways. For example, it inhibits carbonic anhydrase IX, which plays a role in maintaining pH balance in tumor cells . By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to cell death. Additionally, it may inhibit bacterial enzymes such as dihydropteroate synthetase, which is essential for folate synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the thiazole ring.
N-Ethyl-4-methylbenzenesulfonamide: Similar structure but with an ethyl group instead of the thiazole ring.
Uniqueness
The presence of the thiazole ring in benzenesulfonamide, N-(4-methyl-2-thiazolyl)- enhances its biological activity compared to similar compounds. This structural feature allows for better interaction with biological targets, making it more effective as an antimicrobial and anticancer agent.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-7-15-10(11-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYJLUBJANLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384359 |
Source
|
Record name | Benzenesulfonamide, N-(4-methyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89782-60-5 |
Source
|
Record name | Benzenesulfonamide, N-(4-methyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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